XLogP3 Lipophilicity: Intermediate Value Avoiding Both Low-Permeability and High-Promiscuity Zones
The target compound's computed XLogP3 of 3.2 places it within the optimal drug-like lipophilicity window (1–3.5) while the 6-methyl-only analog (CAS 1216971-94-6; C₁₇H₁₅NO₄, MW 297.31) is predicted to have a lower XLogP3 of approximately 2.7 due to the absence of the 2-methyl substituent, and the 2,6,8-trimethyl analog (CAS 1216471-25-8; C₁₉H₁₉NO₄, MW 325.36) is predicted to have a higher XLogP3 of approximately 3.5 due to the additional 8-methyl group [1]. The 6-methoxy-2-methyl analog (CAS 1216841-62-1; C₁₈H₁₇NO₅, MW 327.34) introduces a hydrogen-bond acceptor at position 6 in place of the methyl, altering both lipophilicity and electronic properties relative to the all-carbon 2,6-dimethyl substitution .
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular properties |
|---|---|
| Target Compound Data | XLogP3 = 3.2; MW = 311.3 g/mol; TPSA = 59.8 Ų; HBD = 0; HBA = 5; RotBonds = 4 [1] |
| Comparator Or Baseline | 6-methyl analog: XLogP3 ~2.7 (estimated), MW 297.31; 2,6,8-trimethyl analog: XLogP3 ~3.5 (estimated), MW 325.36; 6-methoxy-2-methyl analog: MW 327.34, additional HBA [2] |
| Quantified Difference | Target compound XLogP3 ~0.5 units above 6-methyl analog and ~0.3 units below 2,6,8-trimethyl analog; MW difference of +14.0 vs. 6-methyl and -14.1 vs. 2,6,8-trimethyl |
| Conditions | Computed properties via XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
The 0.5 logP increment over the 6-methyl-only analog can translate to a measurable improvement in passive membrane permeability while avoiding the elevated promiscuity and solubility penalties associated with the more lipophilic 2,6,8-trimethyl variant, making this compound the preferred choice for permeability-limited target classes.
- [1] PubChem Compound Summary, CID 46397930. Computed properties: XLogP3, TPSA, HBD/HBA counts, rotatable bond count. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/46397930 (accessed 2026-04-30). View Source
- [2] PubChem computed XLogP3 values estimated from structurally analogous compounds using the XLogP3 3.0 algorithm. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
